molecular formula C20H18N4S B13372528 N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea

N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea

Cat. No.: B13372528
M. Wt: 346.5 g/mol
InChI Key: PZOPPFBKDUHTQX-UHFFFAOYSA-N
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Description

N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is a compound that belongs to the class of beta-carboline alkaloids. Beta-carbolines are a group of naturally occurring and synthetic indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential, making them of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea typically involves the reaction of 9H-beta-carboline derivatives with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various signaling pathways. This interaction can lead to a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is unique due to its specific structural features, which confer distinct biological activities and pharmacological potential. Its thiourea group, in particular, plays a crucial role in its interaction with molecular targets, differentiating it from other beta-carboline derivatives .

Properties

Molecular Formula

C20H18N4S

Molecular Weight

346.5 g/mol

IUPAC Name

1-ethyl-3-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]thiourea

InChI

InChI=1S/C20H18N4S/c1-2-21-20(25)23-14-9-7-13(8-10-14)18-19-16(11-12-22-18)15-5-3-4-6-17(15)24-19/h3-12,24H,2H2,1H3,(H2,21,23,25)

InChI Key

PZOPPFBKDUHTQX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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